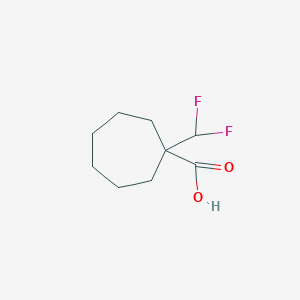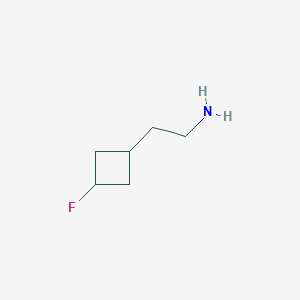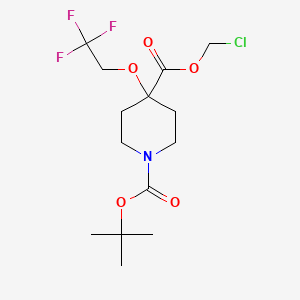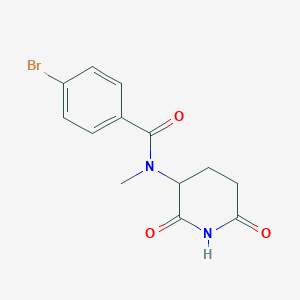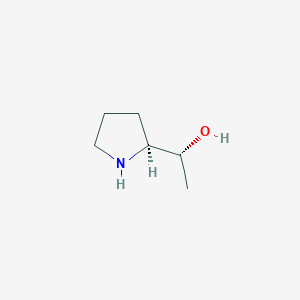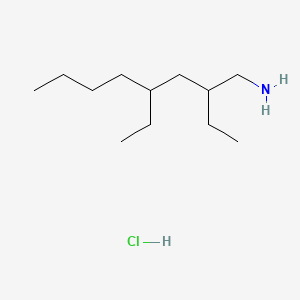
3-(Aminomethyl)-5-ethylnonanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-ethylnonanehydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an aminomethyl group attached to a nonane chain, which is further substituted with an ethyl group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-ethylnonanehydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amine precursor with an appropriate alkyl halide. For instance, the reaction between 5-ethylnonan-1-ol and formaldehyde in the presence of hydrogen chloride can yield the desired compound. The reaction conditions typically involve the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-ethylnonanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Aminomethyl)-5-ethylnonanehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-ethylnonanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with similar functional groups.
3-(Aminomethyl)benzeneboronic acid hydrochloride: Another compound with an aminomethyl group but different core structure.
Uniqueness
3-(Aminomethyl)-5-ethylnonanehydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and ethyl groups on the nonane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H28ClN |
|---|---|
分子量 |
221.81 g/mol |
IUPAC名 |
2,4-diethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-4-7-8-11(5-2)9-12(6-3)10-13;/h11-12H,4-10,13H2,1-3H3;1H |
InChIキー |
YWOMFYZQOKDACQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(CC)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


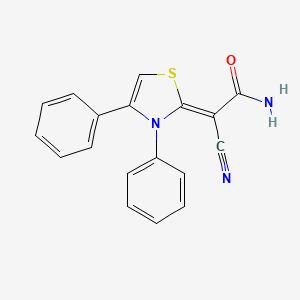
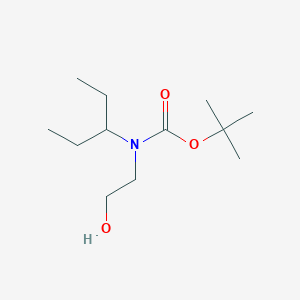
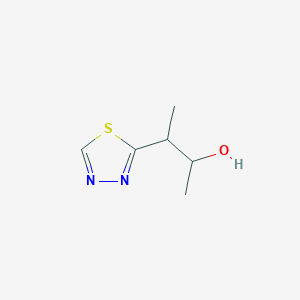
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)




